2-(2,5-Difluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on its phenyl and benzoic acid rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,5-difluorophenylacetic acid with appropriate fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperatures and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules . This can result in the modulation of biological processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 2,5-Difluorophenylboronic acid
- 1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
Uniqueness
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on its phenyl and benzoic acid rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPXROHMDSDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681217 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182432-89-8 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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